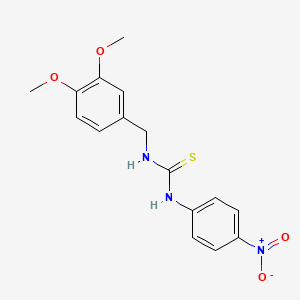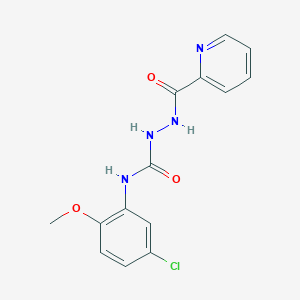
N-(3,4-dimethoxybenzyl)-N'-(4-nitrophenyl)thiourea
Overview
Description
N-(3,4-dimethoxybenzyl)-N'-(4-nitrophenyl)thiourea, also known as DMBT, is a thiourea compound that has gained attention in recent years due to its potential applications in scientific research. DMBT is a white crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-N'-(4-nitrophenyl)thiourea has been found to have potential applications in scientific research. One of the main areas of interest is in the field of cancer research. Studies have shown that N-(3,4-dimethoxybenzyl)-N'-(4-nitrophenyl)thiourea has anti-cancer properties and can inhibit the growth of cancer cells in vitro. N-(3,4-dimethoxybenzyl)-N'-(4-nitrophenyl)thiourea has also been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The exact mechanism of action of N-(3,4-dimethoxybenzyl)-N'-(4-nitrophenyl)thiourea is not fully understood. However, it is believed that N-(3,4-dimethoxybenzyl)-N'-(4-nitrophenyl)thiourea may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. N-(3,4-dimethoxybenzyl)-N'-(4-nitrophenyl)thiourea may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-N'-(4-nitrophenyl)thiourea has been found to have a number of biochemical and physiological effects. Studies have shown that N-(3,4-dimethoxybenzyl)-N'-(4-nitrophenyl)thiourea can inhibit the activity of certain enzymes such as tyrosine kinase and topoisomerase II. N-(3,4-dimethoxybenzyl)-N'-(4-nitrophenyl)thiourea has also been found to induce cell cycle arrest in cancer cells. In addition, N-(3,4-dimethoxybenzyl)-N'-(4-nitrophenyl)thiourea has been found to have anti-oxidant properties and may help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3,4-dimethoxybenzyl)-N'-(4-nitrophenyl)thiourea is its potential as a therapeutic agent for cancer and inflammatory diseases. N-(3,4-dimethoxybenzyl)-N'-(4-nitrophenyl)thiourea is also relatively easy to synthesize and can be purified using standard techniques. However, one of the limitations of N-(3,4-dimethoxybenzyl)-N'-(4-nitrophenyl)thiourea is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on N-(3,4-dimethoxybenzyl)-N'-(4-nitrophenyl)thiourea. One area of interest is the development of new synthetic methods for N-(3,4-dimethoxybenzyl)-N'-(4-nitrophenyl)thiourea that can improve its solubility and bioavailability. Another area of interest is the development of new therapeutic applications for N-(3,4-dimethoxybenzyl)-N'-(4-nitrophenyl)thiourea, such as in the treatment of other types of cancer or inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dimethoxybenzyl)-N'-(4-nitrophenyl)thiourea and its effects on cellular processes.
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(4-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-22-14-8-3-11(9-15(14)23-2)10-17-16(24)18-12-4-6-13(7-5-12)19(20)21/h3-9H,10H2,1-2H3,(H2,17,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXPKLOYYBCAKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-(4-nitrophenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B4117834.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4117837.png)
![ethyl 4-({[2-({1-[(4-bromophenyl)sulfonyl]-4-piperidinyl}carbonyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B4117842.png)
![2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylcyclohexyl)acetamide](/img/structure/B4117845.png)
![N-(4-chlorobenzyl)-2-[(4-ethoxyphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4117858.png)
![1-(1-cyclohexen-1-ylacetyl)-4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B4117870.png)
![2-(4-ethyl-3-oxo-2-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4117883.png)
![methyl 3-chloro-6-{[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4117885.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4117891.png)
![2-[2-(4-biphenylyloxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4117907.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4117909.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4117919.png)
![methyl 2-{[(2-{[(2-bromobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4117928.png)